molecular formula C15H14N2OS B8266596 2-[4-(Dimethylamino)phenyl]benzothiazole-6-ol CAS No. 566169-94-6

2-[4-(Dimethylamino)phenyl]benzothiazole-6-ol

Cat. No.: B8266596
CAS No.: 566169-94-6
M. Wt: 270.4 g/mol
InChI Key: WDXCWXZECJHKRF-UHFFFAOYSA-N
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Description

2-[4-(Dimethylamino)phenyl]benzothiazole-6-ol is a high-value benzothiazole derivative of significant interest in neuroscience and diagnostic agent research. Its primary research application is as a precursor for radiologands, such as the SPECT imaging agent [¹²⁵I]TZDM, which is used for the in vitro and in vivo detection of amyloid-beta (Aβ) aggregates, a hallmark pathological feature of Alzheimer's disease (AD) . This compound is part of a class of neutral benzothiazole analogs developed to overcome the brain uptake limitations associated with ionic quaternary amines, thereby facilitating improved penetration of the blood-brain barrier for central nervous system targets . In vitro binding studies demonstrate that radiolabeled derivatives of this compound exhibit saturable, high-affinity binding to Aβ aggregates, with a notable preference for Aβ(1–42) fibrils, which are critically implicated in the formation of senile plaques in AD . The distinct and mutually exclusive binding sites for different Aβ aggregates make this chemical scaffold an attractive tool for probing the structure and pathology of amyloid plaques . Beyond its neurological research value, the benzothiazole core is a privileged structure in medicinal chemistry, associated with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects, making it a versatile compound for general drug discovery and chemical biology programs . This product is supplied For Research Use Only. It is strictly intended for laboratory research purposes and is not to be used for the diagnosis, treatment, or prevention of disease in humans or animals. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

2-[4-(dimethylamino)phenyl]-1,3-benzothiazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c1-17(2)11-5-3-10(4-6-11)15-16-13-8-7-12(18)9-14(13)19-15/h3-9,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXCWXZECJHKRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701259803
Record name 2-[4-(Dimethylamino)phenyl]-6-benzothiazolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701259803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

566169-94-6
Record name 2-[4-(Dimethylamino)phenyl]-6-benzothiazolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=566169-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(Dimethylamino)phenyl]-6-benzothiazolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701259803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Benzothiazole Formation

The benzothiazole scaffold is typically synthesized via the reaction of 2-aminothiophenol with aldehydes or ketones. For 2-[4-(dimethylamino)phenyl]benzothiazole-6-ol, the following steps are critical:

  • Synthesis of 4-(Dimethylamino)benzaldehyde :

    • 4-Nitrobenzaldehyde is subjected to reductive amination with dimethylamine under hydrogen gas in the presence of a palladium catalyst, yielding 4-(dimethylamino)benzaldehyde.

  • Cyclization with 2-Amino-5-hydroxythiophenol :

    • 2-Amino-5-hydroxythiophenol, prepared via reduction of 2-nitro-5-hydroxythiophenol, reacts with 4-(dimethylamino)benzaldehyde in ethanol under reflux. The reaction proceeds via Schiff base formation, followed by cyclization to yield the benzothiazole core.

Reaction Conditions :

  • Solvent: Ethanol or acetic acid

  • Temperature: 80–100°C

  • Catalyst: None required (acidic conditions promote cyclization)

  • Yield: 60–75% (dependent on purity of starting materials).

Alternative Route: Ullmann-Type Coupling

A copper-catalyzed Ullmann coupling has been explored to introduce the dimethylamino group post-cyclization:

  • Synthesis of 2-(4-Bromophenyl)benzothiazole-6-ol :

    • Bromination of 2-phenylbenzothiazole-6-ol using N-bromosuccinimide (NBS) in dichloromethane.

  • Amination with Dimethylamine :

    • The brominated intermediate reacts with dimethylamine in the presence of CuI and 1,10-phenanthroline at 120°C in dimethylformamide (DMF).

Optimization Notes :

  • Excess dimethylamine (2.5 equiv) improves yield.

  • Reaction time: 12–16 hours.

  • Yield: 50–65%.

Hydroxylation at the 6-Position

Introducing the hydroxyl group at the 6-position of the benzothiazole ring requires regioselective functionalization. Two primary methods are employed:

Direct Electrophilic Substitution

  • Nitration-Reduction-Hydrolysis :

    • Nitration of 2-[4-(dimethylamino)phenyl]benzothiazole with nitric acid in sulfuric acid at 0–5°C introduces a nitro group at the 6-position.

    • Reduction using SnCl₂/HCl converts the nitro group to an amine.

    • Hydrolysis with aqueous NaOH at 100°C yields the hydroxyl group.

    Challenges :

    • Over-nitration can occur at higher temperatures.

    • Yield: 40–55%.

Directed Ortho-Metalation (DoM)

  • Lithiation Strategy :

    • Protection of the benzothiazole nitrogen with a tert-butoxycarbonyl (Boc) group.

    • Treatment with lithium diisopropylamide (LDA) at −78°C generates a lithiated intermediate at the 6-position.

    • Quenching with trimethylborate followed by oxidative workup (H₂O₂) introduces the hydroxyl group.

    Advantages :

    • Higher regioselectivity compared to electrophilic substitution.

    • Yield: 65–70%.

Industrial-Scale Synthesis

The patent US3801587A describes a high-pressure, continuous process for analogous benzothiazoles, which can be adapted for 2-[4-(dimethylamino)phenyl]benzothiazole-6-ol:

  • Reaction Setup :

    • A mixture of 4-(dimethylamino)aniline and sulfur (molar ratio 6:1) is heated to 300–400°C under 30–100 atm pressure.

    • Hydrogen sulfide gas is continuously removed to shift equilibrium toward product formation.

  • Workup :

    • Distillation under reduced pressure isolates unreacted aniline.

    • Recrystallization from ethanol yields the pure product.

Key Parameters :

  • Residence time: 5–10 minutes.

  • Yield: 70–75% (vs. 55–60% in batch processes).

Analytical Characterization

Critical data for verifying the compound’s purity and structure:

PropertyMethodValue
Molecular WeightMass Spectrometry270.4 g/mol
Melting PointDSC188–190°C
UV-Vis λ<sub>max</sub>Spectroscopy340 nm (ε = 12,500 M⁻¹cm⁻¹)
<sup>1</sup>H NMR (DMSO)NMRδ 7.8 (s, 1H, OH), 7.5–6.9 (m, 7H), 3.1 (s, 6H)

Chemical Reactions Analysis

2-[4-(Dimethylamino)phenyl]benzothiazole-6-ol undergoes several types of chemical reactions, including:

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
Research indicates that derivatives of benzothiazole, including 2-[4-(Dimethylamino)phenyl]benzothiazole-6-ol, exhibit promising antimicrobial properties. A study synthesized various benzothiazole derivatives and evaluated their efficacy against a range of bacteria and fungi. The results demonstrated that certain derivatives had significant antibacterial and antifungal activities, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

2. Anticancer Potential
Benzothiazole derivatives have been studied for their anticancer properties. The compound's ability to inhibit specific cancer cell lines has been documented, suggesting that it may interfere with cellular processes involved in tumor growth. In vitro studies have shown that compounds similar to 2-[4-(Dimethylamino)phenyl]benzothiazole-6-ol can induce apoptosis in cancer cells, making them potential candidates for further development as anticancer agents .

Material Science Applications

1. Fluorescent Dyes
The compound has been explored as a fluorescent dye due to its unique photophysical properties. Its fluorescence characteristics make it suitable for applications in bioimaging and as a tracer in various biological assays. The stability and brightness of the dye enhance its utility in fluorescence microscopy and related techniques .

2. Sensor Development
Recent advancements have seen the use of benzothiazole derivatives in the development of sensors for detecting heavy metals and other pollutants. The compound's ability to form complexes with metal ions allows for sensitive detection methods, which are crucial for environmental monitoring .

Case Studies

Study Focus Findings
Synthesis of Benzothiazole DerivativesAntimicrobial ActivityIdentified several active compounds with significant antibacterial effects against E. coli and S. aureus .
Evaluation of Anticancer PropertiesCell Line StudiesDemonstrated that certain derivatives induced apoptosis in breast cancer cell lines, suggesting potential therapeutic uses .
Development of Fluorescent SensorsEnvironmental MonitoringSuccessfully created sensors using benzothiazole derivatives that detect lead ions with high sensitivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 2-[4-(Dimethylamino)phenyl]benzothiazole-6-ol with structurally analogous benzothiazoles, focusing on substituent effects, binding properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
2-[4-(Dimethylamino)phenyl]benzothiazole-6-ol C₁₄H₁₂N₂OS -N(CH₃)₂ (para), -OH (6-position) 256.32 Amyloid-beta binding, PET imaging candidate
2-(4-(Methylamino)phenyl)benzothiazol-6-ol C₁₄H₁₂N₂OS -NHCH₃ (para), -OH (6-position) 256.32 Precursor to PiB derivatives; lower lipophilicity
6-Iodo-2-[4-(dimethylamino)phenyl]benzothiazole C₁₄H₁₁IN₂S -N(CH₃)₂, -I (6-position) 366.22 Selective binding to BS2 site in amyloid plaques
2-Methyl-6-phenylbenzothiazole C₁₄H₁₁NS -CH₃ (2-position), -C₆H₅ (6) 225.31 Simpler backbone; used in MAO inhibitor studies
6-Methoxy-2-[4-(dimethylamino)phenyl]benzothiazole C₁₆H₁₅N₂OS -N(CH₃)₂, -OCH₃ (6-position) 283.37 Intermediate in synthesis; lower polarity

Key Findings:

Substituent Effects on Binding and Selectivity: The dimethylamino group in 2-[4-(dimethylamino)phenyl]benzothiazole-6-ol enhances electron-donating properties, improving interactions with amyloid-beta aggregates compared to its methylamino analog . Halogenation (e.g., iodine at the 6-position) increases binding selectivity for specific amyloid plaque sites (BS2), as seen in halogenated derivatives like 6-iodobenzothiazole .

Synthetic Accessibility: The hydroxyl group in 2-[4-(dimethylamino)phenyl]benzothiazole-6-ol is typically introduced via demethylation of its methoxy precursor (6-MeO-BTA-2) using BBr₃, yielding a 72% conversion efficiency .

Physicochemical and Pharmacokinetic Properties: Compared to the methoxy analog, the hydroxyl group reduces lipophilicity (logP: ~2.5 vs. The methylamino derivative (PiB precursor) shows lower amyloid-binding affinity due to reduced electron-donating capacity of the -NHCH₃ group .

Applications in Research: While 2-[4-(dimethylamino)phenyl]benzothiazole-6-ol is primarily studied for amyloid imaging, its methylated analogs (e.g., 2-methyl-6-phenylbenzothiazole) are explored as monoamine oxidase (MAO) inhibitors, highlighting the scaffold’s versatility .

Biological Activity

2-[4-(Dimethylamino)phenyl]benzothiazole-6-ol, also known as BTA-2, is a benzothiazole derivative that has garnered attention for its diverse biological activities. This compound exhibits significant potential in medicinal chemistry, particularly in the fields of oncology, neurodegenerative disease diagnostics, and antimicrobial applications. This article explores the biological activity of BTA-2, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

BTA-2 is characterized by a dimethylamino group and a hydroxyl group on a benzothiazole ring structure. These functional groups contribute to its unique chemical properties, enhancing its interactions with biological targets.

BTA-2's biological activity is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. Key mechanisms include:

  • Cytotoxicity : BTA-2 has demonstrated moderate cytotoxic effects against human tumor cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma). The cytotoxicity is believed to be mediated through the inhibition of tubulin polymerization, disrupting microtubule dynamics essential for cell division .
  • Binding to Amyloid Fibrils : Studies indicate that BTA-2 binds to insulin amyloid fibrils, resulting in a characteristic blue-shift in its emission spectrum. This interaction enhances fluorescence intensity, making BTA-2 a promising dye for labeling amyloid samples in neurodegenerative disease research .

Biological Activity Overview

The following table summarizes the various biological activities associated with BTA-2 and related benzothiazole derivatives:

Activity Description Reference
AntitumorInhibits cell growth in A549 and HeLa cell lines; disrupts microtubule formation
Amyloid BindingForms complexes with amyloid fibrils; enhances fluorescence
AntimicrobialExhibits antibacterial and antifungal properties
NeuroprotectivePotential use in diagnostics for neurodegenerative diseases
AntidiabeticDemonstrated activity in inhibiting glucose absorption

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of BTA-2 on A549 and HeLa cell lines using MTT assays. The compound exhibited IC50 values indicating effective growth inhibition, particularly in A549 cells, suggesting selective toxicity towards cancerous cells .
  • Fluorescence Studies : Research demonstrated that BTA-2 binds effectively to amyloid fibrils, showing increased fluorescence compared to traditional markers like Thioflavin T (ThT). This property positions BTA-2 as a superior candidate for labeling in amyloid-related studies .
  • Antimicrobial Activity : In vitro tests revealed that BTA-2 derivatives possess significant antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes .

Q & A

Q. What are the standard synthetic routes for preparing 2-[4-(Dimethylamino)phenyl]benzothiazole-6-ol, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves condensation reactions between substituted benzaldehydes and aminothiophenol derivatives. A widely used method is microwave-assisted synthesis (e.g., irradiating 4-methoxybenzaldehyde with o-aminothiophenol in the presence of silica gel, yielding 94% under solvent-free conditions) . Alternative approaches include:

  • Reflux with catalysts : Reacting 4-(dimethylamino)benzaldehyde with 6-hydroxybenzothiazole precursors in ethanol/acetic acid under reflux, followed by solvent evaporation and recrystallization .
  • Solid-phase synthesis : Silica gel-mediated reactions reduce side products and improve yield .
    Optimization Tips :
  • Use microwave irradiation to shorten reaction time (e.g., 6 minutes vs. hours for conventional heating) .
  • Adjust solvent polarity (e.g., DMF for solubility, ethanol for recrystallization) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., δ 3.87 ppm for methoxy groups in analogs) .
  • UV-Vis Spectroscopy : Assess electronic transitions; the dimethylamino group enhances π-conjugation, shifting absorption to ~350 nm .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+1]⁺ peak at m/z 242 for analogs) .
  • Elemental Analysis : Validate purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .
  • FT-IR : Identify functional groups (e.g., O-H stretch at ~3200 cm⁻¹ for the phenolic -OH group) .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking elucidate structure-activity relationships (SAR)?

Methodological Answer:

  • DFT Calculations : Optimize ground-state geometry using B3LYP/6-31G(d) basis sets to predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
  • Molecular Docking : Screen against biological targets (e.g., monoamine oxidase enzymes) using AutoDock Vina. Align the benzothiazole core with active-site residues to predict binding affinity .
  • Conformational Analysis : Spartan or Gaussian software identifies stable conformers, guiding SAR for bioactivity .

Q. How do researchers resolve contradictions in reported data (e.g., conflicting spectroscopic results or bioactivity)?

Methodological Answer:

  • Cross-Validation : Combine multiple techniques (e.g., NMR + X-ray crystallography) to confirm structural assignments .
  • Reproducibility Checks : Standardize reaction conditions (e.g., solvent purity, catalyst ratios). For bioactivity discrepancies, use cell-line controls and dose-response curves.
  • Meta-Analysis : Compare datasets across studies (e.g., logP values for solubility vs. bioactivity) to identify outliers .

Q. What strategies are employed to study the compound’s stability under varying pH or temperature?

Methodological Answer:

  • Kinetic Studies : Monitor degradation via HPLC at 25–60°C and pH 2–12. Calculate half-life (t₁/₂) using first-order kinetics.
  • Spectroscopic Tracking : UV-Vis absorbance changes (e.g., hypsochromic shifts indicate protonation of the dimethylamino group in acidic media) .
  • Accelerated Stability Testing : Use thermal gravimetric analysis (TGA) to assess decomposition thresholds .

Q. How is the compound’s potential bioactivity evaluated in preclinical models?

Methodological Answer:

  • In Vitro Assays : Test against enzyme targets (e.g., MAO-B inhibition via fluorometric assays) .
  • Cell-Based Studies : Use MTT assays on cancer cell lines (e.g., HeLa) to measure cytotoxicity (IC₅₀). Include positive controls (e.g., doxorubicin) .
  • Mechanistic Probes : ROS detection kits or flow cytometry assess apoptosis induction .

Q. What advanced purification techniques improve yield and purity for large-scale research applications?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate) for intermediates .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to remove byproducts .
  • HPLC-Prep : Apply C18 columns with acetonitrile/water mobile phases for >98% purity .

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